molecular formula C14H12F3N3S B4352405 6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4352405
M. Wt: 311.33 g/mol
InChI Key: NMWPVTADBHMIKF-UHFFFAOYSA-N
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Description

    Starting Materials: Trifluoromethylating agents such as CF3I.

    Reaction Conditions: Nucleophilic substitution or radical addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Properties

IUPAC Name

6-(5-ethylthiophen-2-yl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3S/c1-3-8-4-5-12(21-8)11-6-10(14(15,16)17)9-7-18-20(2)13(9)19-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWPVTADBHMIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=NN3C)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis

  • Formation of the Pyrazolo[3,4-b]pyridine Core

      Starting Materials: Pyridine derivatives and hydrazine.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the thienyl or pyrazolo[3,4-b]pyridine rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in aprotic solvents like tetrahydrofuran (THF).

      Products: Reduced forms of the compound, potentially altering the thienyl or pyrazolo[3,4-b]pyridine rings.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the substituent being introduced or replaced.

      Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis due to its heterocyclic structure.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structure.

    Biochemistry: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the ethyl group on the thienyl ring.

    6-(5-ethyl-2-thienyl)-1-methyl-4-(methyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group.

Uniqueness

6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of its substituents, which may confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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